5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10-9(12-11(15)13-10)7-16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPYNTOXZAIDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942290 | |
| Record name | 4-[(Benzylsulfanyl)methyl]-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20210-01-9, 6304-93-4 | |
| Record name | 5-((Benzylthio)methyl)-2,4-imidazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020210019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC43151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(Benzylsulfanyl)methyl]-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with benzylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Imidazolidine-2,4-dione and benzylthiol.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate.
Procedure: The imidazolidine-2,4-dione is dissolved in the solvent, and the base is added to the solution. Benzylthiol is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazolidine-2,4-dione core or the benzylsulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione is characterized by the imidazolidine core, which is a five-membered ring containing two nitrogen atoms. The presence of the benzylsulfanyl group enhances its reactivity and biological activity. The molecular formula is , indicating a complex structure that allows for diverse interactions in biological systems .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazolidine-2,4-dione have been evaluated for their efficacy against various cancer cell lines. These studies suggest that such compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It may inhibit metalloproteinases (MMPs), enzymes implicated in tissue remodeling and inflammation. This inhibition could be beneficial in treating conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), where MMP activity contributes to disease progression .
Neuroprotective Effects
Preliminary studies suggest that imidazolidine derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of mitochondrial function by these compounds has been highlighted, particularly in models of oxidative stress where they may improve cellular resilience .
Pharmacological Insights
The pharmacological profile of this compound indicates a broad spectrum of activity:
- Metabolic Regulation : Similar thiazolidinediones have shown effects on mitochondrial respiration and metabolic pathways in model organisms like Drosophila melanogaster, suggesting that this compound may influence metabolic health .
- Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties in animal models, indicating potential use in treating epilepsy and other seizure disorders .
In Vivo Studies
A study examining the effects of thiazolidinediones on Drosophila showed that certain derivatives improved lifespan and metabolic profiles under high-fat dietary conditions, suggesting a protective role against diet-induced metabolic dysfunction .
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The table below compares key structural and physicochemical parameters of 5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione with related derivatives:
Key Observations:
- Substituent Impact on Lipophilicity : The benzylsulfanylmethyl group in the target compound likely enhances lipophilicity compared to smaller substituents like methyl or sulfanylmethyl (e.g., 5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione) .
- Biological Activity: Derivatives such as 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione exhibit antidepressant properties, while arylidene analogs (e.g., (Z)-5-((E)-3-phenylallylidene) derivatives) function as UV filters . The benzylsulfanylmethyl variant’s bioactivity remains uncharacterized in the provided evidence.
- Synthetic Yields : Condensation reactions for related compounds (e.g., indole-substituted hydantoins) achieve yields of 80–90%, suggesting efficient synthetic routes for structurally complex derivatives .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Benzylidene and thiazolidine derivatives exhibit strong C=O stretches (~1690–1770 cm⁻¹), consistent with the imidazolidine-dione core . The benzylsulfanylmethyl group may introduce additional S–H or C–S vibrational modes, though specific data are absent.
- UV Absorption : Arylidene-substituted analogs (e.g., (Z)-5-((E)-3-phenylallylidene)) show λmax values comparable to avobenzone, making them viable UV filters . The benzylsulfanylmethyl group’s electron-withdrawing sulfur atom could redshift absorption spectra, but experimental confirmation is needed.
- Melting Points : Thiazolidine derivatives (e.g., 5-Benzylidenethiazolidine-2,4-dione) exhibit high melting points (~240°C), likely due to strong hydrogen bonding and planar rigidity . The benzylsulfanylmethyl variant may have a lower melting point due to increased steric bulk.
Biological Activity
5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Overview of the Compound
This compound, also known as a derivative of imidazolidine-2,4-dione, features a benzylsulfanyl group that enhances its biological activity. This compound is structurally characterized by the presence of a five-membered ring containing nitrogen atoms, which plays a crucial role in its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has shown promising anticancer properties . Studies have evaluated its effects on different cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The results indicated that this compound significantly inhibits cell proliferation and induces apoptosis in these cancer cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 100 | Induction of apoptosis |
| HCT-116 | 75 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has been studied for its anti-inflammatory effects . It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms underlying the biological activities of this compound involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : It potentially modulates receptor activity that regulates cellular proliferation and apoptosis.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses within cells, reducing oxidative stress and subsequent cellular damage .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
- Anticancer Research : A recent study assessed the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells using MTT assays. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 100 µM after 72 hours of treatment .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What experimental approaches elucidate the compound’s mechanism of action in cellular models?
- Methodology :
- RNA-Seq : Identify differentially expressed genes post-treatment to pinpoint pathways (e.g., apoptosis, oxidative stress).
- CRISPR-Cas9 Knockout : Validate target engagement by deleting putative receptor genes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
